Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
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Description
“Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid” is a novel protected amino acid used for the preparation of amastatin and its analogs . It’s important to note that the exact compound you’re asking about might not be widely studied or used, as most of the available information refers to similar compounds .
Scientific Research Applications
1. Applications in NMR and Medicinal Chemistry
- Boc-protected amino acids like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been synthesized and incorporated in peptides, which were then detected using 19F NMR, highlighting their potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
2. Synthesis of Amino Acid Derivatives
- Enantioselective synthesis of N-Boc-(2S,3S)–3-hydroxy glutamic acid dimethyl ester demonstrates the potential of Boc-protected amino acids in producing structurally specific derivatives, which can be used in various fields of chemical research (Ginesta, Pericàs, & Riera, 2005).
3. Mimicking Tripeptide β-Strand
- Unnatural amino acids, including those with Boc protection, have been used to duplicate the hydrogen-bonding functionality of a tripeptide β-strand. This is significant in the study of peptide structures and interactions (Nowick et al., 2000).
4. Use in Solid Phase Peptide Synthesis
- N-tert-Butoxycarbonylation of amines, including Boc-protected amino acids, plays a crucial role in solid phase peptide synthesis, underscoring the importance of Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid in synthesizing complex peptides (Heydari et al., 2007).
5. Synthesis of Modified Peptides and Heterocyclic Derivatives
- Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids have been synthesized for use in creating modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
6. Development of Synthetic Opioid Ligands
- The synthesis of Boc-2',6'-dimethyl-l-tyrosine and its incorporation into opioid peptidomimetics illustrates the role of Boc-protected amino acids in developing potent synthetic opioid ligands (Bender et al., 2015).
7. Production of Chiral Polymers for Drug Delivery
- Boc-L-leucine and Boc-L-isoleucine were used in the synthesis of chiral polymers, which are crucial for developing pH-responsive materials for drug delivery applications (Bauri et al., 2013).
8. Synthesis of Coupling Reagents for Racemization-Free Peptide Synthesis
- The synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as a coupling reagent showcases the use of Boc-protected amino acids in facilitating racemization-free peptide synthesis (Thalluri et al., 2013).
properties
IUPAC Name |
(2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDNPABVJXKMH-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155555 |
Source
|
Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid | |
CAS RN |
1292765-21-9 |
Source
|
Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-hydroxy-4-methyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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